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(N-Hydroxycarbamimidoyl)-acetic acid

Cat. No.: B12051661
M. Wt: 118.09 g/mol
InChI Key: UDQWXDVKWGIDIR-UHFFFAOYSA-N
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Description

Significance and Research Context of the (N-Hydroxycarbamimidoyl) Moiety

The (N-Hydroxycarbamimidoyl) group, or N-hydroxyguanidine, is a functional group of considerable interest in medicinal chemistry. It is structurally related to both guanidine (B92328) and hydroxyurea (B1673989). This unique combination of structural features is believed to contribute to its diverse biological activities. Research has shown that compounds containing this moiety can exhibit a range of pharmacological effects.

The N-hydroxyguanidine functional group is recognized as a key pharmacophore in various biologically active compounds. Its ability to interact with biological targets is a central theme in the research exploring its potential applications. The insertion of an N-hydroxy group into a molecule can significantly alter its properties, such as solubility and acid-base characteristics. nih.gov This modification can enhance the binding of the molecule to target proteins by increasing the potential for hydrogen bonding. nih.gov

Derivatives of N-hydroxyguanidine have been synthesized and evaluated for their potential as both anticancer and antiviral agents. cymitquimica.com In some studies, these derivatives have demonstrated greater activity than the parent compounds, hydroxyurea and hydroxyguanidine. cymitquimica.com The development of new N-hydroxyguanidine derivatives aims to modify properties like lipophilicity and electronic character to enhance their biological effects. cymitquimica.com

Overview of Scientific Literature Pertaining to (N-Hydroxycarbamimidoyl)-acetic Acid and its Derivatives

Direct scientific literature focusing exclusively on this compound is sparse. However, information on its close chemical relatives, particularly its ethyl ester, provides insight into the compound. The ethyl ester of this compound is commercially available and is identified by the CAS number 89364-92-1. frontiersin.org This derivative, formally named ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride, is described as a white to off-white crystalline solid that is soluble in water. frontiersin.org Its availability suggests its use as a potential intermediate in the synthesis of more complex molecules or as a pharmacophore in drug design. frontiersin.org

The broader family of N-hydroxyguanidine derivatives has been the subject of more extensive research. For instance, various derivatives have been synthesized to explore their potential as anticancer and antiviral agents. cymitquimica.com These studies often involve modifying the structure to alter the compound's physicochemical properties and biological activity. cymitquimica.com Research into guanidinoacetic acid, a related compound that lacks the N-hydroxy group, has explored its role as a precursor to creatine (B1669601) and its effects on muscle metabolism. nih.govlibretexts.org While distinct from this compound, this research highlights the biological relevance of the guanidino-acetic acid backbone.

The synthesis of carboxylic acid derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation and modification. libretexts.org These general synthetic principles would be applicable to the synthesis and derivatization of this compound.

Chemical Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₆N₂O₃-
Molecular Weight 118.09 g/mol -
Appearance White to off-white crystalline solid (inferred from ethyl ester) frontiersin.org
Solubility Soluble in water (inferred from ethyl ester hydrochloride) frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O3 B12051661 (N-Hydroxycarbamimidoyl)-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6N2O3

Molecular Weight

118.09 g/mol

IUPAC Name

(3E)-3-amino-3-hydroxyiminopropanoic acid

InChI

InChI=1S/C3H6N2O3/c4-2(5-8)1-3(6)7/h8H,1H2,(H2,4,5)(H,6,7)

InChI Key

UDQWXDVKWGIDIR-UHFFFAOYSA-N

Isomeric SMILES

C(/C(=N\O)/N)C(=O)O

Canonical SMILES

C(C(=NO)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving N Hydroxycarbamimidoyl Acetic Acid

Pathways to (N-Hydroxycarbamimidoyl)-acetic Acid and Its Analogs

The synthesis of this compound and its related structures can be broadly categorized into direct and multi-step approaches, each offering distinct advantages depending on the desired complexity of the final molecule.

Direct Synthesis via Hydroxylamine (B1172632) Reactions

The most common and direct method for preparing amidoximes, including this compound, involves the reaction of a nitrile with hydroxylamine. nih.gov This nucleophilic addition is a well-established and efficient route. Typically, the reaction is carried out by treating the corresponding nitrile precursor, cyanoacetic acid, with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine. nih.gov The base is necessary to generate free hydroxylamine from its salt. The reaction is often performed in a protic solvent such as ethanol (B145695) or methanol (B129727), and heating can be employed to reduce the reaction time, which can range from one to 48 hours depending on the specific substrate. nih.gov An alternative approach utilizes an aqueous solution of hydroxylamine, which may not require an additional base and can lead to shorter reaction times. nih.gov

The general scheme for this direct synthesis is as follows: NC-CH₂-COOH + NH₂OH → HONH-C(=NH)-CH₂-COOH

This method is favored for its simplicity and the ready availability of the starting materials. nih.gov

Multi-step Synthetic Routes for Complex Derivatives

For the creation of more complex analogs of this compound, multi-step synthetic pathways are often necessary. These routes typically involve the initial synthesis of a core structure followed by further modifications. For instance, complex amidoxime-containing benzimidazoles have been synthesized by first condensing 2-phenyl benzimidazole (B57391) with compounds like 4-(chloromethyl)benzonitrile (B47464) or 4-cyanobenzoylchloride to form benzimidazole benzonitrile (B105546) intermediates. nih.gov These nitrile-containing intermediates are then converted to the corresponding amidoximes by reaction with hydroxylamine hydrochloride. nih.gov This modular approach allows for the introduction of various functionalities onto the core structure before the formation of the amidoxime (B1450833) group.

Another multi-step strategy involves the reaction of amines with N-hydroxyimidoyl chlorides. nih.govresearchgate.net However, the N-hydroxyimidoyl chloride itself is not always readily available and often requires a two-step preparation from an aldehyde and hydroxylamine hydrochloride, followed by chlorination. nih.gov These multi-step procedures, while more laborious, provide access to a wider range of N-substituted and structurally diverse amidoxime derivatives that may not be achievable through direct synthesis. nih.gov

Precursor Chemistry and Starting Materials

The choice of starting materials is a critical factor that dictates the feasibility and efficiency of the synthesis of this compound. Nitrile- and carboxylic acid-based precursors are the most prominently used starting points.

Utilization of Nitrile Precursors in Amidoxime Formation

Nitrile-containing molecules are the most direct precursors for the synthesis of amidoximes. nih.govgoogle.com The reaction of a nitrile with hydroxylamine is the most widely used method for preparing amidoximes. nih.gov For the synthesis of this compound, the key precursor is cyanoacetic acid. This reaction is a classic example of nucleophilic addition to the carbon-nitrogen triple bond of the nitrile group.

The versatility of this method is highlighted by its application in preparing molecules with multiple amidoxime groups from precursors containing more than one nitrile group. google.com The conditions for this transformation are generally mild, often involving heating in an alcoholic solvent with a base to facilitate the reaction. nih.gov The use of ultrasonic irradiation has also been reported to accelerate the reaction and improve yields in a solvent-free setting. nih.gov

Exploitation of Carboxylic Acid and Amide Functionalities

Carboxylic acids and their derivatives, such as amides, serve as important precursors for synthesizing N-substituted amidoximes. nih.govrsc.org A one-pot synthesis has been developed where a carboxylic acid is first converted to an intermediate amide in situ by reacting it with an amine in the presence of a dehydrating agent like triphenylphosphine (B44618) and iodine. nih.govrsc.org Subsequently, hydroxylamine hydrochloride is added to the reaction mixture to form the N-substituted amidoxime. nih.govrsc.org This approach avoids the need to isolate the intermediate amide, streamlining the synthetic process.

Similarly, amides can be directly converted to N-substituted amidoximes. The amide is activated, for example with Ph₃P–I₂, before treatment with hydroxylamine hydrochloride. rsc.org This method is effective for secondary amides, though it may fail with tertiary amides. rsc.org Acid chlorides can also be used as precursors, which react with amines to form amides in situ, followed by conversion to the amidoxime. rsc.org

Derivatization and Functionalization of the this compound Moiety

The this compound moiety can be further modified to create a variety of derivatives with different properties. The amidoxime group itself is reactive and can participate in various chemical transformations. For example, amidoximes can react with carboxylic acids or their derivatives to form 3,5-disubstituted 1,2,4-oxadiazoles, a class of heterocyclic compounds with biological significance. researchgate.netresearchgate.net This cyclization can be achieved through a two-step process involving the initial formation of an O-acylamidoxime followed by base-mediated cyclization, or as a one-pot reaction. researchgate.net

Interactive Data Tables

Table 1: Synthetic Methodologies for this compound and Analogs

Methodology Starting Materials Key Reagents Typical Conditions Product Type References
Direct Hydroxylamine ReactionCyanoacetic acidHydroxylamine hydrochloride, Base (e.g., Na₂CO₃, Et₃N)Ethanol or Methanol, RefluxThis compound nih.gov
One-Pot from Carboxylic AcidCarboxylic acid, AminePh₃P, I₂, Hydroxylamine hydrochloride, Et₃NDichloromethane, 0°C to RTN-Substituted Amidoximes nih.govrsc.org
From AmidesSecondary amidePh₃P, I₂, Hydroxylamine hydrochloride, Et₃NDichloromethane, 0°C to RTN-Substituted Amidoximes nih.govrsc.org
Multi-step from Benzimidazoles2-Phenyl benzimidazole, 4-(Chloromethyl)benzonitrileHydroxylamine hydrochlorideMulti-step pathwayAmidoxime-containing benzimidazoles nih.gov

Table 2: Precursor Chemistry for this compound Synthesis

Precursor Type Specific Precursor Transformation Product Moiety References
NitrileCyanoacetic acidReaction with hydroxylamineAmidoxime nih.govgoogle.com
Carboxylic AcidGeneric Carboxylic AcidIn situ amide formation followed by reaction with hydroxylamineN-Substituted Amidoxime nih.govrsc.org
AmideSecondary AmideActivation and reaction with hydroxylamineN-Substituted Amidoxime rsc.org
Acid ChlorideGeneric Acid ChlorideIn situ amide formation followed by reaction with hydroxylamineN-Substituted Amidoxime rsc.org

Cyclization Reactions to Form Heterocyclic Systems (e.g., 1,2,4-Oxadiazoles, 1,2,3-Triazoles)

The dual functionality of this compound makes it a prime candidate for constructing heterocyclic rings, which are core components of many pharmaceutically active compounds.

1,2,4-Oxadiazoles: The most common and direct synthetic application of compounds containing an amidoxime group is the formation of the 1,2,4-oxadiazole (B8745197) ring. chim.it This synthesis is typically achieved through the reaction of an amidoxime with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. chim.itnih.gov The process generally involves a two-step sequence: an initial O-acylation of the amidoxime hydroxyl group, followed by a cyclodehydration reaction to form the stable five-membered oxadiazole ring. nih.gov

In the context of this compound, it can react with an external carboxylic acid. The reaction proceeds when the carboxylic acid is activated by a coupling agent, which facilitates the O-acylation of the N-hydroxycarbamimidoyl moiety. Subsequent heating or treatment with a dehydrating agent leads to the formation of a 3-substituted-1,2,4-oxadiazol-5-yl acetic acid derivative. A variety of methods exist for this transformation, including one-pot procedures that avoid the isolation of the intermediate O-acylamidoxime. chim.itnih.gov For instance, reacting amidoximes with dicarboxylic acid anhydrides is a known route to generate 1,2,4-oxadiazoles that retain a carboxylic acid function. mdpi.com

1,2,3-Triazoles: Unlike 1,2,4-oxadiazoles, 1,2,3-triazoles are not typically synthesized directly from this compound. The premier method for forming 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. However, the 1,2,3-triazole ring is recognized as a valuable bioisostere for the amide bond, mimicking its size, planarity, and dipole moment. This makes it a key structural motif in medicinal chemistry for replacing peptide bonds to enhance metabolic stability.

Integration into Advanced Molecular Architectures (e.g., Peptidomimetics, Dihydrofurans)

The derivatives of this compound, particularly its cyclized products, are valuable for creating sophisticated molecular structures with potential biological applications.

Peptidomimetics: Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. nih.gov The 1,2,4-oxadiazole ring, which can be synthesized from this compound, is widely used as a bioisosteric replacement for the amide bond in peptide backbones. chim.it This substitution provides rigidity and resistance to enzymatic degradation by proteases. When this compound is reacted with an amino acid (where the amino acid's carboxyl group reacts with the amidoxime), the resulting molecule features a stable oxadiazole ring linked to an acetic acid moiety, which can then be coupled to the next amino acid in a growing peptide chain. Furthermore, the N-hydroxy group itself is a significant feature in peptidomimetic design, as N-(hydroxy)peptides have been shown to stabilize secondary structures like parallel β-sheets through unique hydrogen-bonding networks. nih.gov

Dihydrofurans: The integration of this compound or its direct derivatives into dihydrofuran architectures is not a widely documented synthetic pathway in the reviewed scientific literature. The synthesis of dihydrofurans typically proceeds through distinct routes such as the ring-closing metathesis of dienes or the cyclization of propargylic alcohols. organic-chemistry.org

Mechanistic Investigations of Synthetic Pathways and Reaction Conditions

Understanding the mechanistic pathways of reactions involving this compound is crucial for optimizing reaction conditions and maximizing yields.

A plausible mechanism for the formation of a 1,2,4-oxadiazole from the intermolecular reaction of this compound and a partner carboxylic acid can be proposed based on established transformations. nih.govnih.gov The reaction is often catalyzed by acid. rsc.org The process likely begins with the activation of the external carboxylic acid. This is followed by a nucleophilic attack from the hydroxyl group of the N-hydroxycarbamimidoyl moiety onto the activated carbonyl carbon, forming an O-acylamidoxime intermediate. chim.it The final step is an intramolecular cyclization coupled with dehydration. In this step, the amidine nitrogen attacks the ester carbonyl carbon, leading to a tetrahedral intermediate which then eliminates a molecule of water to yield the aromatic and thermodynamically stable 1,2,4-oxadiazole ring.

Influence of Microwave and Ultrasound Irradiation on Reaction Efficiency

Modern energy sources like microwave (MW) and ultrasound (US) irradiation have become powerful tools in organic synthesis for accelerating reactions and improving process efficiency.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This leads to rapid, direct, and uniform heating of the reaction mixture, in contrast to the slower, indirect heating of conventional methods. rsc.org For the synthesis of heterocycles like 1,2,4-oxadiazoles, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and frequently increase product yields. nih.govpsu.edu The reactions are often performed in sealed vessels, allowing the temperature to rise far above the solvent's boiling point, which further accelerates the reaction rate. rsc.org The use of microwaves has been successfully applied to the cyclocondensation of amidoximes with esters or other carbonyl compounds to form oxadiazoles. psu.eduorganic-chemistry.org

Reaction TypeHeating MethodSolventReaction TimeYield (%)Reference
Enone SynthesisConventionalEtOH4-6 hours72-85 rsc.org
Enone SynthesisUltrasound EtOH15-25 minutes84-92 rsc.org
Oxadiazole SynthesisConventionalReflux4 hours75 semanticscholar.org
Oxadiazole SynthesisUltrasound Sonication15-30 minutes81-93 semanticscholar.orgnih.gov
Pyrimidine SynthesisConventionalEtOH5 hours55 mdpi.com
Pyrimidine SynthesisUltrasound Water1 hour96 mdpi.com

Ultrasound Irradiation: The application of ultrasound in chemistry, known as sonochemistry, promotes reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. rsc.orgbohrium.com This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions. rsc.org Ultrasound-assisted synthesis is recognized as a green chemistry technique because it often leads to higher yields, shorter reaction times, and can be performed with less solvent or even under solvent-free conditions. mdpi.comnih.gov The synthesis of various heterocyclic compounds, including 1,3,4-oxadiazoles, has been shown to be highly efficient under ultrasonic irradiation, providing excellent yields in minutes. nih.govtandfonline.comnih.gov For example, the oxidative cyclization of semicarbazones to form 2-amino-1,3,4-oxadiazoles was achieved in just 15 minutes with high yields using ultrasound, demonstrating a significant improvement over conventional methods. tandfonline.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Methodological Frameworks for Structure-Activity Relationship Analysis

The elucidation of SAR for (N-Hydroxycarbamimidoyl)-acetic acid analogs relies on a combination of experimental and computational methodologies. These approaches provide a comprehensive understanding of how chemical modifications influence biological outcomes.

Experimental Approaches to SAR Determination

Experimental SAR studies involve the synthesis of a series of analogs of the lead compound, this compound, followed by the evaluation of their biological activity through in vitro and in vivo assays. A systematic modification of the parent structure allows researchers to deduce the contribution of different functional groups and structural features to the observed activity.

One common approach involves the modification of the core structure by introducing various substituents at different positions. For instance, in a study on N-hydroxyguanidine derivatives, a series of compounds with aromatic or heterocyclic aldehyde moieties were synthesized to alter the lipophilic/hydrophilic balance and electronic properties. nih.gov The anticancer activities of these compounds were then tested against cultured L1210 cells, revealing that such modifications could enhance the activity by approximately tenfold compared to the parent hydroxyguanidine. nih.gov

Another key experimental technique is site-directed mutagenesis of the biological target. By altering specific amino acid residues in the active site of an enzyme or receptor, researchers can infer how specific parts of the this compound molecule interact with the target protein. This information is crucial for understanding the molecular recognition process and for designing more potent and selective inhibitors.

Computational Approaches to SAR (e.g., QSAR/QSPR Modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling, play a vital role in modern drug design. These in silico techniques aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties.

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological polar surface area).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, volume, surface area).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model. For instance, a QSAR analysis of aminohydroxyguanidine derivatives revealed a correlation between cytotoxicity and the electronic and lipophilic parameters of the compounds. researchgate.net While specific QSAR models for this compound are not extensively reported in the public domain, the principles can be applied to guide the synthesis of new analogs with potentially improved activity.

A hypothetical QSAR study on this compound analogs might involve the descriptors shown in the table below:

DescriptorTypePotential Influence on Activity
LogP LipophilicityAffects membrane permeability and binding to hydrophobic pockets.
TPSA PolarityInfluences solubility and hydrogen bonding capacity.
Molecular Weight SizeSteric effects on binding to the active site.
HOMO/LUMO Energy ElectronicRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.
Dipole Moment PolarityGoverns electrostatic interactions with the target.

These models, once validated, can be used to virtually screen large libraries of compounds and prioritize candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

Correlating Structural Modifications of the this compound Scaffold with Biological Activity

The biological activity of compounds based on the this compound scaffold is highly dependent on their specific structural features. Modifications to the core structure can significantly impact potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Variation and Positional Isomerism

The nature and position of substituents on the this compound framework are critical determinants of its biological activity. Studies on related N-hydroxyguanidine compounds have provided valuable insights into these effects.

For example, research on N-hydroxy-N'-amino guanidines has shown that the electronic properties of substituents play a crucial role in their anticancer activity. researchgate.net Compounds bearing electron-withdrawing groups were found to be more favorable for activity, whereas those with electron-donating substituents were less active. researchgate.net This suggests that the electronic landscape of the molecule is a key factor in its interaction with the biological target.

The following table summarizes the observed trends in a series of N-hydroxyguanidine derivatives with anticancer and antiviral activity, where 'R' represents an aromatic or heterocyclic aldehyde substituent.

Substituent (R)Anticancer Activity (ID50, µM)Antiviral Activity (ID50, µM)
2-Furyl126195.2
5-Nitro-2-furyl7.802.76
Phenyl55.045.3
4-Nitrophenyl10.07.9
2-Thienyl78.065.0

Data sourced from a study on novel N-hydroxyguanidine derivatives. nih.gov

This data clearly indicates that the presence of a nitro group, an electron-withdrawing substituent, significantly enhances both anticancer and antiviral activities.

Positional isomerism, the different placement of functional groups on a core scaffold, can also have a profound effect on biological activity. While specific studies on positional isomers of this compound are limited, research on other classes of compounds demonstrates the importance of this factor. For instance, the position of substituents on the aromatic ring of arylguanidines has been shown to influence their binding affinity to serotonin receptors. sci-hub.se

Conformational Analysis and its Role in Molecular Recognition

The three-dimensional conformation of a molecule is crucial for its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule. The this compound scaffold possesses several rotatable bonds, allowing it to adopt multiple conformations.

The binding of N-alkyl-N'-hydroxyguanidine compounds to neuronal nitric oxide synthase (nNOS) provides a compelling example of how conformation influences molecular recognition. nih.gov Crystal structures have revealed that different alkyl substituents can induce different binding modes within the enzyme's active site. nih.gov For example, N-isopropyl-N'-hydroxyguanidine binds in an unexpected orientation, providing new insights into the catalytic mechanism. nih.gov This highlights that even subtle changes in the molecular structure can lead to significant alterations in the preferred binding conformation.

Mechanistic Elucidation of Molecular Interactions with Biological Systems

Identification and Characterization of Biological Targets Modulated by (N-Hydroxycarbamimidoyl)-acetic Acid Derivatives

The structural motif of N-hydroxycarbamimidoyl and its derivatives has been identified as a key pharmacophore for interacting with a diverse range of biological targets. These targets are implicated in critical pathways related to immune regulation, microbial pathogenesis, parasitic life cycles, and plant development.

Indoleamine 2,3-Dioxygenase 1 (IDO1): This heme-containing enzyme is a crucial regulator of the immune system. nih.govnih.gov It catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. nih.govnih.gov In the context of cancer, overexpression of IDO1 in tumor cells leads to a depletion of tryptophan in the local microenvironment, which suppresses the proliferation and function of tumor-infiltrating T-cells, thereby facilitating immune escape. nih.gov Consequently, inhibiting IDO1 is a major strategy in cancer immunotherapy. nih.govnih.gov Derivatives based on an N-hydroxycarbamimidoyl scaffold have been developed as potent and selective IDO1 inhibitors. nih.gov

Urease: This nickel-dependent metalloenzyme catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Its activity is a significant virulence factor for several human and animal pathogens, including Helicobacter pylori, where the resulting ammonia production neutralizes gastric acid and facilitates colonization. In agriculture, urease activity in soil bacteria leads to rapid nitrogen loss from urea-based fertilizers and ammonia pollution. nih.gov Therefore, urease inhibitors are sought for both medical and agricultural applications. Structurally related compounds, such as hydroxyurea (B1673989), are known urease inhibitors. nih.gov

Plasmodium falciparum 6-pyruvoyltetrahydropterin Synthase (PfPTPS): The folate biosynthesis pathway is essential for the survival of the malaria parasite, Plasmodium falciparum, as it provides the necessary precursors for DNA synthesis. nih.gov PfPTPS is a key enzyme in this pathway, catalyzing the conversion of 7,8-dihydroneopterin. nih.gov Since this pathway is absent in humans, its components are attractive targets for the development of antimalarial drugs. nih.gov Computational studies have identified potential inhibitors of PfPTPS, including derivatives containing a carbamimidoyl (amidine) moiety. nih.gov

Auxin Biosynthesis Enzymes (TAA1/TARs, YUC): In plants, the hormone auxin (primarily indole-3-acetic acid, IAA) is a master regulator of growth and development. nih.gov The main biosynthesis pathway involves two key enzyme families: Tryptophan Aminotransferases (TAA1/TARs) and YUCCA (YUC) flavin-containing monooxygenases. nih.gov TAA1/TARs convert tryptophan to indole-3-pyruvic acid (IPyA), which is then converted to IAA by YUC enzymes. nih.gov Inhibition of this pathway can profoundly affect plant development, making these enzymes targets for developing herbicides or plant growth regulators. nih.govnih.gov Compounds structurally related to the N-hydroxy group, such as amino-oxyacetic acid, have been shown to inhibit this pathway. nih.gov

Enzyme Inhibition Mechanisms and Kinetic Analysis

The therapeutic or practical utility of targeting the enzymes identified above relies on understanding the precise mechanism and kinetics of their inhibition by this compound derivatives.

Systematic structure-activity relationship (SAR) studies have been conducted on N-hydroxybenzofuran-5-carboximidamide derivatives to develop potent and selective IDO1 inhibitors. nih.govnih.gov These compounds have demonstrated significant inhibitory activity in both enzymatic and cell-based assays.

One study found that an N-3-bromophenyl derivative was the most potent compound, with a half-maximal inhibitory concentration (IC50) of 0.44 µM against the purified enzyme and 1.1 µM in a HeLa cell-based assay. nih.govnih.gov The SAR analysis revealed that substitutions on the N-phenyl ring were critical for potency, with halogens at the 3-position showing the strongest inhibition (Br > Cl > F). nih.gov Another study exploring N′-hydroxyindazolecarboximidamides also identified compounds with moderate IDO1 inhibitory activity.

Table 1: IDO1 Inhibitory Activity of N-Hydroxycarbamimidoyl Derivatives
Compound ScaffoldDerivativeEnzyme IC50 (µM)Cellular IC50 (µM)Source
N-hydroxybenzofuran-5-carboximidamideN-3-bromophenyl0.441.1 nih.govnih.gov
N-3-chlorophenyl0.511.4 nih.gov
N-unsubstituted phenyl>10>10 nih.gov
N′-hydroxyindazolecarboximidamideCompound 8a-~5-10 (estimated)

While direct studies on this compound are limited, the related compound hydroxyurea is a well-known standard urease inhibitor, though with moderate potency (IC50 = 100.0 µM). nih.gov Other derivatives containing the core N-hydroxyamidine structure have shown potent activity. For instance, a series of arylmethylene hydrazine (B178648) derivatives were found to be highly potent urease inhibitors, with IC50 values in the low micromolar range. nih.gov

Kinetic analyses of these related inhibitors have revealed various mechanisms of action. One potent derivative demonstrated a mixed type of inhibition, while another exhibited an uncompetitive inhibition pattern against urease. nih.gov This indicates that different substitutions on the core scaffold can alter the way the inhibitor interacts with the enzyme, whether binding to the free enzyme, the enzyme-substrate complex, or both.

Table 2: Urease Inhibitory Activity of Related Compounds
Compound/Derivative ClassIC50 (µM)Inhibition TypeSource
Hydroxyurea (Standard)100.0 ± 2.5- nih.gov
Thiourea (Standard)23.0 ± 0.84- nih.gov
Arylmethylene hydrazine derivatives2.05 - 32.49- nih.gov
Potent 4f derivative-Mixed nih.gov
Potent 8h derivative-Uncompetitive nih.gov

PfPTPS is a validated target for antimalarial drug discovery. nih.gov Although specific kinetic data for this compound derivatives are not available, computational studies have identified related structures as promising inhibitors. A virtual screening of numerous compounds highlighted a methanimidamide derivative, N,N-dimethyl-N'-[4-oxo-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3H-pteridin-2-yl]methanimidamide, as a top candidate. nih.gov This compound contains the core carbamimidoyl (methanimidamide) structure. Molecular docking predicted a strong binding affinity to the PfPTPS active site, suggesting it could act as a potent inhibitor. nih.gov

Table 3: Predicted Binding Affinity of a Carbamimidoyl Derivative against PfPTPS
CompoundPredicted Binding Energy (kcal/mol)Source
N,N-dimethyl-N'-[4-oxo-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3H-pteridin-2-yl]methanimidamide-7.2 nih.gov
Biopterin (Control Ligand)-5.7 nih.gov

The two-step conversion of tryptophan to auxin is critical for plant life. nih.gov Chemical inhibitors targeting either the TAA1/TAR aminotransferases or the YUC monooxygenases can effectively reduce endogenous auxin levels. nih.gov While direct inhibition by this compound has not been documented, compounds with a similar amino-oxy functional group, such as amino-oxyacetic acid (AOA) and L-aminooxy-phenylpropionic acid (AOPP), are known inhibitors of TAA1/TAR enzymes. nih.gov These compounds likely act by interfering with the pyridoxal (B1214274) 5′-phosphate (PLP) cofactor required for TAA1/TAR activity. nih.gov This suggests that the N-hydroxy moiety of this compound could potentially interact with the same class of enzymes.

Analysis of Ligand-Target Binding Modes and Interaction Dynamics

Understanding the precise molecular interactions between an inhibitor and its target enzyme is fundamental for rational drug design and optimization. Molecular modeling and X-ray crystallography have provided detailed insights into the binding modes of N-hydroxycarbamimidoyl derivatives.

IDO1 Binding Mode: For the potent N-3-bromophenyl derivative of N-hydroxybenzofuran-5-carboximidamide, molecular modeling with the IDO1 crystal structure revealed several key interactions. nih.govnih.gov The N-hydroxyamidine group engages in critical dipole-ionic interactions with the central heme iron atom in the enzyme's active site. nih.govnih.gov Furthermore, the inhibitor is stabilized by a halogen bond between the bromine atom on the phenyl ring and the sulfur atom of Cysteine-129. nih.govnih.gov Additional stability is conferred by hydrophobic interactions between the inhibitor's aromatic rings and hydrophobic residues within the binding pocket. nih.govnih.gov A similar binding mode involving interaction with the heme iron was proposed for N′-hydroxyindazolecarboximidamides.

Urease Binding Mode: Docking studies for related N-hydroxy derivatives have confirmed that the compounds fit completely into the urease active site. nih.gov For hydroquinone-based inhibitors, X-ray crystallography has shown covalent binding to a key cysteine residue (αCys322) located on a mobile flap that covers the active site, thereby irreversibly inactivating the enzyme. This highlights the importance of residues on the flexible active site flap in the binding and inhibition mechanism.

PfPTPS Binding Mode: Molecular docking of the potential inhibitor N,N-dimethyl-N'-[4-oxo-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3H-pteridin-2-yl]methanimidamide into the PfPTPS active site predicted multiple stabilizing interactions. These include hydrogen bonds and hydrophobic interactions with key amino acid residues, leading to a strong predicted binding affinity that surpasses that of the natural substrate. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Theoretical Frameworks Applied to (N-Hydroxycarbamimidoyl)-acetic Acid Systems

The computational study of this compound and its derivatives can be approached using various theoretical frameworks, each with its own strengths in elucidating molecular properties. The choice of method is often a balance between computational cost and desired accuracy.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to calculating the electronic structure of this compound. These methods are crucial for obtaining highly accurate molecular geometries, vibrational frequencies, and energetic properties. For instance, studies on acetic acid have employed ab initio calculations to investigate its monomeric and dimeric forms, providing a detailed analysis of its vibrational spectra. rsc.orgcapes.gov.bracs.org Similar approaches could be applied to this compound to understand the influence of the N-hydroxycarbamimidoyl group on the carboxylic acid moiety and vice-versa.

Ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are particularly valuable for benchmarking the results of more computationally efficient methods. researchgate.net For example, metadynamics calculations combined with Born-Oppenheimer molecular dynamics (BOMD) simulations have been used to explore the deprotonation dynamics of acetic acid in aqueous environments, a process that is also relevant to the behavior of this compound. amazonaws.com

A hypothetical application of ab initio methods to study the conformational landscape of this compound is presented in Table 1.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated Using Ab Initio Methods.
ConformerMethod/Basis SetRelative Energy (kcal/mol)Key Dihedral Angle(s) (degrees)
A (Planar)MP2/6-311++G(d,p)0.00O=C-C-N: 180
B (Twisted)MP2/6-311++G(d,p)2.54O=C-C-N: 90
C (Folded)MP2/6-311++G(d,p)5.12C-C-N-O: 60

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. youtube.comyoutube.com DFT methods are used to investigate a wide range of properties, including optimized geometries, electronic structures, and reaction mechanisms. nih.govscholaris.ca For example, DFT calculations have been successfully applied to study the binding modes of amidoximes, which are structurally related to the N-hydroxycarbamimidoyl group, with metal ions. nih.gov This suggests that DFT would be a powerful tool for exploring the coordination chemistry of this compound.

Furthermore, DFT can be used to predict spectroscopic properties, such as vibrational frequencies, which can be compared with experimental data to validate the computational model. rsc.orgresearchgate.net Studies on carboxylic acids have utilized DFT to understand their adsorption on surfaces and their reactivity. acs.orgchemrxiv.orgrsc.org In the context of this compound, DFT calculations could elucidate the tautomeric equilibria and protonation states, which are crucial for understanding its behavior in biological systems. nih.gov

Table 2 presents a hypothetical comparison of calculated vibrational frequencies for a key functional group in this compound using a common DFT functional.

Table 2: Hypothetical DFT-Calculated Vibrational Frequencies for the Carbonyl Stretch in this compound.
Computational MethodBasis SetCalculated Frequency (cm-1)Experimental Frequency (cm-1)
B3LYP6-31G(d)17501725
M06-2X6-311++G(d,p)17351725
ωB97X-Ddef2-TZVP17281725

Molecular Docking and Dynamics Simulations of Compound-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule like this compound with a biological target, such as a protein or enzyme. nih.govmdpi.comnih.govresearchgate.netmui.ac.ir These methods are central to computer-aided drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound, docking studies could identify potential biological targets by screening it against libraries of protein structures. The results can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic picture of the interactions in a solvated environment and can be used to assess the stability of the binding pose predicted by docking. nih.gov These simulations can also reveal conformational changes in the protein upon ligand binding and can be used to calculate binding free energies, providing a more quantitative measure of binding affinity. mdpi.com

Table 3 illustrates a hypothetical outcome of a molecular docking study of this compound with a putative enzyme target.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein.
Docking ProgramBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
AutoDock Vina-7.2Arg120, Asp150Hydrogen Bond, Salt Bridge
Glide-6.8Tyr85, Phe100Pi-Pi Stacking, Hydrophobic
GOLD-7.5Ser90, Asn122Hydrogen Bond

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic reactivity of this compound. These methods provide detailed information about the distribution of electrons within the molecule, which governs its chemical properties.

The electronic structure of related compounds, such as amidates and amidoximes, has been investigated using quantum chemistry to understand their ground and excited electronic states. ub.eduacs.org For this compound, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. researchgate.net

Natural Bond Orbital (NBO) analysis can be used to investigate charge distribution, hybridization, and delocalization of electrons within the molecule, providing a deeper understanding of bonding and intramolecular interactions such as hydrogen bonding. Furthermore, quantum chemical methods can be used to calculate various reactivity descriptors, such as electrostatic potential maps, which identify the electron-rich and electron-poor regions of the molecule, and Fukui functions, which predict the sites most susceptible to nucleophilic or electrophilic attack. nih.govscispace.comscispace.com

Table 4 presents hypothetical quantum chemical descriptors for this compound.

Table 4: Hypothetical Quantum Chemical Descriptors for this compound Calculated at the B3LYP/6-311+G(d,p) Level of Theory.
DescriptorCalculated ValueInterpretation
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-0.8 eVElectron-accepting ability
HOMO-LUMO Gap5.7 eVKinetic stability
Dipole Moment4.2 DOverall polarity of the molecule

Prediction of Chemical Reactivity and Selectivity via Computational Methods

Computational methods offer a powerful platform for predicting the chemical reactivity and selectivity of this compound. libretexts.org By modeling reaction pathways and calculating the energies of transition states and intermediates, it is possible to predict the most likely products of a chemical reaction and to understand the factors that control its outcome.

For instance, the reactivity of the carboxylic acid group in this compound can be computationally studied in reactions such as esterification or amidation. researchgate.net DFT studies on the acid-catalyzed esterification of carboxylic acids have provided detailed mechanistic insights that could be extended to this compound. researchgate.net Similarly, the reactivity of the N-hydroxycarbamimidoyl moiety can be explored. Studies on N-hydroxyguanidine derivatives have shown that this functional group can undergo various transformations, and computational methods can help to elucidate the mechanisms of these reactions. nih.govnih.gov

Computational models can also predict the pKa values of the acidic and basic sites within the molecule, which is crucial for understanding its behavior in different pH environments and its potential interactions with biological targets. ornl.gov The prediction of reactivity can be further enhanced by calculating various reactivity indices derived from conceptual DFT, which quantify the local reactivity of different atoms in the molecule. mdpi.com

Table 5 provides a hypothetical example of a computational prediction for the most reactive sites in this compound towards electrophilic and nucleophilic attack.

Table 5: Hypothetical Predicted Reactive Sites in this compound based on Fukui Functions.
Type of AttackPredicted Most Reactive AtomFukui Index (f+ for nucleophilic, f- for electrophilic)
Nucleophilic AttackCarbonyl Carbon (C=O)0.15
Electrophilic AttackOxime Oxygen (N-OH)0.22
Radical AttackMethylene (B1212753) Carbon (-CH2-)0.18

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of (N-Hydroxycarbamimidoyl)-acetic acid by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: A ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons (-CH₂-) adjacent to the carboxylic acid group would likely appear as a singlet. The protons on the nitrogen atoms (NH₂, OH) are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. Based on data from similar structures like N-hydroxyguanidine derivatives and acetic acid, predicted chemical shifts can be estimated. drugbank.comresearchgate.netwashington.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Three distinct signals are anticipated: one for the carboxylic carbon (-COOH), one for the methylene carbon (-CH₂-), and one for the carbamimidoyl carbon (C=NOH). The chemical shift of the carboxylic carbon would appear furthest downfield, typically above 170 ppm. washington.edu The carbamimidoyl carbon's chemical shift would be influenced by the attached nitrogen and oxygen atoms, while the methylene carbon would be found in the aliphatic region of the spectrum.

Expected NMR Data for this compound

Nucleus Functional Group Expected Chemical Shift (ppm) Expected Multiplicity
¹H -CH₂- ~3.5 - 4.0 Singlet (s)
¹H -NH₂ Variable (Broad) Broad Singlet (br s)
¹H -OH Variable (Broad) Broad Singlet (br s)
¹H -COOH >10 (Broad) Broad Singlet (br s)
¹³C -CH₂- ~40 - 50 -
¹³C >C=NOH ~155 - 165 -
¹³C -COOH ~170 - 180 -

Note: Expected values are estimated based on analogous compounds and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

The molecular formula of this compound is C₃H₆N₂O₃, with a monoisotopic mass of 118.0378 Da. In soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to be detected as a protonated molecule [M+H]⁺ at m/z 119.0451 or a deprotonated molecule [M-H]⁻ at m/z 117.0306.

Tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns. For N-hydroxy compounds, a characteristic loss of an oxygen atom ([M+H-O]⁺) or a water molecule ([M+H-H₂O]⁺) can often be observed, which helps to distinguish them from other isomers. nih.govresearchgate.net The acetic acid moiety may lead to a characteristic loss of CO₂ (44 Da) or the H₂OCOOH group (62 Da).

Predicted Mass Spectrometry Data for this compound

Technique Ion Mode Expected Ion Calculated m/z Potential Fragment Ions (m/z)
HRMS (ESI) Positive [M+H]⁺ 119.0451 103.0502 ([M+H-O]⁺), 101.0345 ([M+H-H₂O]⁺), 75.0502 ([M+H-CO₂]⁺)

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or matrix components, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying this compound. Due to its polar and acidic nature, reversed-phase (RP) chromatography is a common approach. sigmaaldrich.com

To achieve adequate retention on standard C18 columns, which are typically used for less polar compounds, an aqueous mobile phase with an acidic modifier (e.g., phosphoric acid, formic acid) is employed. This suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention. windows.nettandfonline.com For highly polar compounds that show poor retention even under these conditions, specialized columns such as those with polar-embedded or polar-endcapped phases, or columns designed for highly aqueous mobile phases, can be used. sigmaaldrich.comhplc.eu Detection is typically performed using a UV detector, often at a low wavelength around 210 nm where the carboxylic and carbamimidoyl functionalities absorb. windows.nettandfonline.com

Typical HPLC Parameters for Polar Organic Acid Analysis

Parameter Condition
Column Polar-modified C18 (e.g., Ascentis® Express AQ-C18) or Polar C18 (e.g., Luna Omega Polar C18) sigmaaldrich.comwindows.net
Mobile Phase Isocratic or gradient elution with an aqueous buffer (e.g., potassium phosphate, pH 2.5) and an organic modifier (e.g., methanol (B129727) or acetonitrile) windows.nettandfonline.com
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm windows.nettandfonline.com

| Temperature | 25 - 35 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This makes it an ideal technique for identifying and quantifying trace amounts of this compound in complex samples. oup.com

The chromatographic conditions are similar to those used in HPLC, but the mobile phase additives must be volatile (e.g., formic acid, acetic acid, ammonium (B1175870) formate, or ammonium acetate) to be compatible with the MS interface. oup.com Electrospray ionization (ESI) is the most common ionization source for this type of polar analyte. nih.gov By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), LC-MS can achieve very low limits of detection and quantification, making it suitable for trace analysis. oup.com The technique is particularly useful for distinguishing the target compound from isomers by comparing both retention times and mass spectra. For N-hydroxy compounds, atmospheric pressure chemical ionization (APCI) can sometimes be advantageous as it can induce a characteristic in-source loss of oxygen, providing an additional diagnostic tool for identification. nih.govresearchgate.net

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound. wikipedia.orgnih.gov This technique requires the compound to be in a crystalline form. When a single crystal is irradiated with X-rays, the resulting diffraction pattern can be analyzed to generate a detailed electron density map, from which the exact positions of all atoms (including hydrogens), bond lengths, and bond angles can be determined. nih.govnih.gov

For this compound, a successful crystal structure determination would definitively confirm its constitution and stereochemistry, providing precise information about the geometry of the N-hydroxyguanidine group and the conformation of the acetic acid side chain. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the solid state. missouri.edu While no published crystal structure for this compound was found, this method remains the most powerful for absolute structural proof, should a suitable single crystal be obtained.

Method Validation and Development for Analytical Protocols

The establishment of robust and reliable analytical methods is paramount for the accurate characterization and quantification of "this compound." While specific validation data for "this compound" is not extensively available in public literature, the analytical methodologies developed for its structural isomer, Guanidinoacetic acid (GAA), and other related guanidino compounds provide a comprehensive framework. The validation of these methods ensures their suitability for intended use and is performed in accordance with international guidelines. The most common analytical techniques for these compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often involving a derivatization step to enhance detection. oup.comresearchgate.netrsc.orgscispace.com

The validation of these analytical protocols typically encompasses the evaluation of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). dergipark.org.trnih.gov

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For instance, in the analysis of GAA in biological samples like urine or plasma, the method's specificity is confirmed by the absence of interfering peaks at the retention time of the analyte in blank samples. dergipark.org.tr

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a specified range.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. rsc.orgdergipark.org.tr

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). oup.comdergipark.org.tr

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. dergipark.org.trnih.gov These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. oup.comdergipark.org.tr

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC methods, particularly those coupled with fluorescence or mass spectrometry detectors, are widely used for the analysis of guanidino compounds. dergipark.org.trdergipark.org.trnih.gov Pre-column derivatization with reagents like benzoin (B196080) or ninhydrin (B49086) is a common strategy to improve the sensitivity and chromatographic behavior of these polar compounds. researchgate.net

A typical HPLC method for GAA involves separation on a C18 reversed-phase column. For example, one method uses a C18 column (150 mm x 4.6 mm, 5.0 µm) with a mobile phase consisting of 50 mM formic acid and methanol, with fluorescence detection. dergipark.org.tr The validation of such methods provides evidence of their reliability for routine analysis.

Below is a summary of typical validation parameters for HPLC methods used for the analysis of Guanidinoacetic acid.

Table 1: Summary of HPLC Method Validation Parameters for Guanidinoacetic Acid (GAA) Analysis
Validation ParameterTypical FindingsSource
Linearity Range0.5 to 200 mg/L nih.gov
Correlation Coefficient (r²)> 0.999 nih.govnih.gov
Accuracy (Recovery)91% to 101% in urine; >94% in feed dergipark.org.trnih.gov
Precision (RSD)Intra-day and Inter-day RSD < 5% dergipark.org.tr
Limit of Detection (LOD)1.0 nmol/mL in urine; 4.5 mg/kg in feed dergipark.org.trnih.gov
Limit of Quantification (LOQ)3.51 nmol/mL in urine; 15 mg/kg in feed dergipark.org.trnih.gov

Gas Chromatography (GC) Method Validation

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), provides another powerful tool for the quantification of guanidino compounds. Similar to HPLC, a derivatization step is essential to convert these non-volatile compounds into species suitable for GC analysis. Reagents such as glyoxal (B1671930) and ethyl chloroformate have been successfully used for this purpose. rsc.orgresearchgate.net

GC methods typically employ a capillary column, such as an HP-5 (30 m × 0.32 mm i.d.), for separation. rsc.orgresearchgate.net The validation of these GC methods confirms their performance characteristics for the analysis of these compounds in various matrices.

The table below presents a summary of validation data for GC-based methods for the analysis of guanidino compounds.

Table 2: Summary of GC Method Validation Parameters for Guanidino Compounds Analysis
Validation ParameterTypical FindingsSource
Linearity Range0.1 to 20.0 µmol/L oup.comrsc.org
Correlation Coefficient (r²)0.9923 to 0.9989 oup.com
Accuracy (Recovery)93% to 105% in serum; 89% to 99% in urine rsc.org
Precision (RSD)< 4% rsc.org
Limit of Detection (LOD)0.014 to 0.034 µmol/L oup.comrsc.orgresearchgate.net
Limit of Quantification (LOQ)0.072 to 0.102 µmol/L oup.com

Applications in Chemical Biology and Research Tools

Utilization as Chemical Probes and Reagents in Biochemical Studies

While direct studies on (N-Hydroxycarbamimidoyl)-acetic acid as a chemical probe are limited, the broader class of N-hydroxyguanidine derivatives has been recognized for its utility in biochemical investigations, primarily as enzyme inhibitors and nitric oxide (NO) donors.

N-hydroxyguanidine compounds are known to interact with the active sites of various enzymes. A notable example is their inhibitory action against ribonucleotide reductase, a crucial enzyme in DNA synthesis. nih.gov The N-hydroxyguanidine functional group is believed to be important for this activity. nih.gov Studies on various N-hydroxy-N'-aminoguanidine derivatives have demonstrated their potential as inhibitors of this enzyme, with some derivatives showing significantly higher activity than hydroxyguanidine itself. nih.gov

The N-hydroxyguanidine moiety can also serve as a substrate for nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide from L-arginine. lookchem.com This property allows N-hydroxyguanidine derivatives to function as NO donors, releasing nitric oxide under enzymatic catalysis. lookchem.comnih.gov This controlled release of NO is a valuable attribute for chemical probes designed to study the diverse physiological and pathological roles of nitric oxide, such as in vasodilation and neurotransmission. The electrochemical properties of N-substituted-N'-hydroxyguanidines have been studied to understand their oxidation potentials, which is relevant to their NO-releasing capabilities. nih.gov

The table below summarizes the inhibitory activities of some N-hydroxyguanidine derivatives, highlighting their potential as biochemical reagents.

Compound DerivativeTargetActivity (ID50)Reference
N-hydroxy-N'-aminoguanidine derivativesL1210 cells7.80-126 µM nih.gov
N-hydroxyguanidine derivativesRous sarcoma virus2.76-195.2 µM nih.gov

This table presents data for N-hydroxyguanidine derivatives as direct data for this compound is not available.

Role as Building Blocks in the Synthesis of Biologically Active Scaffolds

This compound serves as a valuable building block for the synthesis of more complex, biologically active scaffolds. The presence of multiple reactive sites—the carboxylic acid, the N-hydroxy group, and the guanidine (B92328) moiety—allows for diverse chemical modifications and the construction of various heterocyclic systems.

The N-hydroxyguanidine core is a key pharmacophore in a number of compounds with demonstrated therapeutic potential, including anticancer and antiviral agents. nih.govacs.org The synthesis of novel N-hydroxyguanidine derivatives has been pursued to enhance these biological activities by modifying properties such as lipophilicity and electronic character. nih.gov

Research has demonstrated the synthesis of various heterocyclic systems incorporating the N-hydroxyguanidine moiety. For instance, 2-benzyloxyguanidine, a protected form of N-hydroxyguanidine, has been used to synthesize N-hydroxy imidazolines and N-hydroxy pyrimidones through cyclization reactions. bath.ac.uk These synthetic strategies showcase the versatility of the N-hydroxyguanidine scaffold in generating diverse molecular architectures. The synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and its subsequent conversion to various heterocyclic derivatives further illustrates the utility of acetic acid derivatives as synthons for biologically relevant molecules. nih.gov

The development of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds as selective antibacterial agents highlights the potential of N-O chemistry in creating new bioactive compounds. wustl.edu Similarly, hydroxypyranone and hydroxypyridinone are recognized as privileged scaffolds in drug discovery, appearing in a wide range of pharmacologically active compounds. nih.gov

The following table outlines some synthetic routes utilizing N-hydroxyguanidine precursors to generate heterocyclic scaffolds.

PrecursorReagentResulting ScaffoldReference
2-BenzyloxyguanidineChloroacetyl chloride2-Amino-1-benzyloxy-4-oxo-2-imidazoline bath.ac.uk
2-BenzyloxyguanidineMaleic anhydride (B1165640)2-Amino-1-benzyloxy-4-oxo-2-imidazoline-5-ethanoic acid bath.ac.uk
2-BenzyloxyguanidineMethyl propiolate2-Amino-1-benzyloxy-4-pyrimidone bath.ac.uk

This table illustrates the synthetic utility of N-hydroxyguanidine precursors in building heterocyclic systems.

Development of Advanced Materials Incorporating this compound Derivatives

The incorporation of this compound derivatives into advanced materials is an emerging area of research, driven by the unique properties of the N-hydroxyguanidine and carboxylic acid functionalities. While specific examples involving this compound are not extensively documented, the principles of polymer chemistry and materials science suggest several potential applications.

The guanidinium (B1211019) group, a protonated form of the guanidine moiety, is known for its ability to form strong electrostatic interactions and hydrogen bonds. This property has been exploited in the design of guanidine-based polymers with applications such as antibacterial materials and drug delivery systems. magtech.com.cn For instance, polymers containing guanidinium groups that mimic arginine-rich cell-penetrating peptides have been shown to efficiently deliver dsRNA for gene knockdown. magtech.com.cn

Furthermore, the carboxylic acid group of this compound can be utilized for polymerization reactions or for grafting onto existing polymer backbones. This could lead to the development of functional materials with tailored properties. For example, research on poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid polymers for glucose sensing demonstrates how hydrophilic polymers containing reactive side chains can be designed for specific applications. nih.gov The synthesis of conducting polymers like polyaniline often involves the use of acidic conditions, highlighting the role of acid functionalities in polymer synthesis and properties. youtube.com

The combination of the metal-chelating ability of the N-hydroxyguanidine group and the reactive handles for polymerization could lead to the creation of novel functional materials, such as responsive hydrogels, coatings with specific binding properties, or materials for controlled release applications.

Future Directions and Emerging Research Avenues for N Hydroxycarbamimidoyl Acetic Acid

Exploration of Unexplored Synthetic Pathways and Novel Derivatizations

The development of robust and versatile synthetic routes is the gateway to unlocking the full potential of (N-Hydroxycarbamimidoyl)-acetic acid. While specific synthesis methods for this compound are not extensively documented, the chemistry of its constituent functional groups provides a logical starting point for exploration.

Future synthetic research could focus on adapting established methods for the synthesis of guanidines and hydroxamic acids. For instance, a plausible route could involve the reaction of a protected aminoacetic acid derivative with a hydroxyguanidinylating agent. A key area of investigation will be the development of orthogonal protecting group strategies to selectively mask the carboxylic acid and the N-hydroxy group during the formation of the guanidine (B92328) core.

Furthermore, the exploration of novel derivatizations of the parent compound could lead to a diverse library of analogues with a wide range of physicochemical properties. These derivatizations could target several key positions on the molecule:

The Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or other bioisosteres could modulate the compound's polarity, solubility, and potential for interaction with biological targets. A patent describing the use of N-hydroxyguanidine carboxylic acid esters as prodrugs suggests a promising avenue for enhancing bioavailability. drugbank.comgoogle.com

The Hydroxyguanidine Moiety: The N-hydroxy group offers a site for alkylation or acylation, which could influence the compound's hydrogen bonding capacity and metabolic stability. Additionally, the amino groups of the guanidine can be substituted to alter basicity and steric profile. nih.gov

The Methylene (B1212753) Bridge: Although less reactive, modifications to the acetic acid backbone, such as the introduction of substituents or conformational constraints, could provide valuable structure-activity relationship (SAR) data.

A 1983 doctoral thesis detailed several synthetic routes to heterocyclic systems containing the N-hydroxyguanidine moiety, which could serve as inspiration for novel synthetic strategies. bath.ac.uk For example, the reaction of 2-benzyloxyguanidine with chloroacetyl chloride to form a chloroacetyl-2-benzyloxyguanidine, followed by cyclization and debenzylation, could be adapted. bath.ac.uk Another approach mentioned is the reaction with maleic anhydride (B1165640) to produce an imidazoline-5-ethanoic acid derivative, which upon hydrogenation yields a 2-amino-1-hydroxy-4-oxo-2-imidazoline-5-ethanoic acid. bath.ac.uk These historical methods offer a foundation for modern synthetic exploration.

The table below outlines potential derivatization strategies and the expected impact on the compound's properties.

Derivatization SitePotential ReagentsPotential Impact on Properties
Carboxylic AcidAlcohols, Amines, Amino AcidsAltered polarity, solubility, and bioavailability
N-Hydroxy GroupAlkyl halides, Acyl chloridesModified hydrogen bonding and metabolic stability
Guanidino NitrogensAldehydes, KetonesChanges in basicity and steric hindrance
Methylene BridgeN/A (requires de novo synthesis)Conformational restriction, SAR exploration

Identification of Novel Biological Targets and Associated Research Opportunities

The structural features of this compound, specifically the hydroxyguanidine and carboxylic acid groups, suggest a range of potential biological targets. Guanidine and its derivatives are known to interact with a multitude of biological systems, often mimicking the side chain of arginine. nih.gov The hydroxyguanidine moiety is a known pharmacophore with established antiviral and anticancer activities. nih.govnih.gov

Future research should, therefore, focus on screening this compound and its derivatives against a panel of enzymes and receptors where these functional groups are known to be important for binding. Potential target classes include:

Enzymes Inhibited by Hydroxyurea (B1673989) and Related Compounds: Given that hydroxyguanidine shares structural similarities with hydroxyurea, a known inhibitor of ribonucleotide reductase, this enzyme represents a primary target for investigation. nih.gov Inhibition of ribonucleotide reductase can disrupt DNA synthesis and repair, a mechanism relevant to cancer and viral infections. acs.org

Arginine-Utilizing Enzymes: The guanidine group's resemblance to the side chain of arginine suggests that this compound could act as a competitive inhibitor for enzymes that bind arginine or related substrates. This includes nitric oxide synthases (NOS), arginases, and certain protein kinases.

Metal-Chelating Proteins: The N-hydroxyguanidine and carboxylic acid moieties could potentially chelate metal ions, suggesting that metalloenzymes could be viable targets.

Receptors Recognizing Guanidinium (B1211019) Groups: Certain receptors, including some muscarinic and adrenergic receptors, have been shown to bind guanidine-containing ligands. nih.gov While less explored for simple guanidino-acetic acids, this remains a potential area of investigation.

A 1984 study on novel N-hydroxyguanidine derivatives demonstrated significant anticancer activity against L1210 cells and antiviral activity against Rous sarcoma virus, with some compounds being up to 100-fold more active than hydroxyguanidine itself. nih.gov This highlights the potential of this chemical class and provides a strong rationale for investigating the biological activities of this compound.

The following table summarizes potential biological targets and the rationale for their investigation.

Potential Biological TargetRationale for InvestigationPotential Therapeutic Area
Ribonucleotide ReductaseStructural similarity to hydroxyurea and known activity of hydroxyguanidines. nih.govacs.orgCancer, Viral Infections
Nitric Oxide Synthases (NOS)Guanidine group mimics the substrate L-arginine.Inflammation, Cardiovascular Diseases
ArginaseGuanidine group mimics the substrate L-arginine.Cancer, Immune Disorders
MetalloenzymesPotential for metal chelation by hydroxyguanidine and carboxylate groups.Various (target dependent)
Muscarinic/Adrenergic ReceptorsKnown interaction of some receptors with guanidinium groups. nih.govNeurological Disorders, Cardiovascular Diseases

Advancements in Computational and Analytical Techniques for Compound Characterization and Study

As research into this compound progresses, the application of advanced computational and analytical techniques will be crucial for its thorough characterization and for guiding further development.

Computational Approaches:

Molecular Modeling and Docking: In the absence of experimental data, computational methods can predict the binding modes of this compound and its derivatives with potential biological targets. nih.gov Docking studies can help to prioritize which derivatives to synthesize and test, saving time and resources.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the electronic properties, reactivity, and conformational preferences of the molecule. nih.gov This information can provide insights into its chemical behavior and potential interactions.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogues. frontiersin.org This can help to identify potential liabilities early in the drug discovery process.

Analytical Techniques:

Chromatographic Methods: The development of robust High-Performance Liquid Chromatography (HPLC) methods will be essential for the purification and analysis of this compound and its derivatives. sci-hub.sepsu.edu Given the polar nature of the compound, hydrophilic interaction liquid chromatography (HILIC) or ion-pair chromatography may be particularly suitable.

Mass Spectrometry (MS): High-resolution mass spectrometry will be critical for confirming the molecular weight and elemental composition of synthesized compounds. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR techniques will be indispensable for the unambiguous structural elucidation of this compound and its derivatives.

Derivatization for Enhanced Detection: For trace analysis in biological matrices, derivatization strategies can be employed to enhance the detectability of the compound by introducing chromophores or fluorophores. sci-hub.selibretexts.orgyoutube.com

The table below details advanced techniques and their specific applications in the study of this compound.

TechniqueSpecific Application
Molecular DockingPredicting binding modes with potential enzyme targets.
Density Functional Theory (DFT)Calculating electronic properties and conformational energies.
ADMET PredictionIn silico assessment of pharmacokinetic and toxicity profiles.
HPLC (HILIC, Ion-Pair)Purification and quantification of the compound and its derivatives.
High-Resolution Mass SpectrometryAccurate mass determination and structural confirmation.
2D NMR (COSY, HSQC, HMBC)Unambiguous assignment of proton and carbon signals.
Derivatization-GC/LC-MSTrace level quantification in biological samples.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity of (N-Hydroxycarbamimidoyl)-acetic acid in synthetic samples?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of the hydroxyamidino group and acetic acid backbone. Infrared (IR) spectroscopy can validate functional groups (e.g., C=O, N–O). Mass spectrometry (MS) provides molecular weight confirmation, while high-performance liquid chromatography (HPLC) assesses purity. Cross-referencing with CAS Registry numbers (e.g., 89364-92-1) ensures alignment with established structural data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use engineering controls (e.g., fume hoods) to minimize inhalation exposure. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Emergency measures (e.g., safety showers) should be accessible. Refer to safety data sheets (SDS) for specific first-aid protocols, noting that toxicity data may require extrapolation from structurally related compounds .

Q. What synthetic routes are documented for this compound, and how are yields optimized?

  • Methodological Answer : Common methods include condensation of hydroxylamine derivatives with ethyl glyoxylate, followed by hydrolysis. Yields depend on reaction pH and temperature; for example, maintaining a pH of 6–7 during hydrolysis minimizes side-product formation. Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progression .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the pH-dependent stability of this compound?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (e.g., 2–12) using buffer systems. Monitor degradation via HPLC-UV or LC-MS to identify breakdown products (e.g., acetic acid derivatives). Compare kinetic data with computational models (e.g., Arrhenius plots) to predict shelf-life under physiological conditions .

Q. What experimental strategies evaluate this compound as a histone deacetylase (HDAC) inhibitor?

  • Methodological Answer : Use in vitro HDAC inhibition assays with fluorogenic substrates (e.g., acetylated lysine derivatives). Measure IC₅₀ values and compare with known inhibitors like suberoylanilide hydroxamic acid (SAHA). Molecular docking studies can predict binding affinity to HDAC active sites, validated by X-ray crystallography of enzyme-inhibitor complexes .

Q. How do computational models predict the aqueous reactivity of this compound, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess tautomeric equilibria (e.g., keto-enol forms) and protonation states. Solvation-free energy models predict solubility, validated experimentally via shake-flask methods. Discrepancies between predicted and observed pKa values may require recalibration of solvation parameters .

Data Contradiction Analysis

Q. How should conflicting reports on the chelation properties of this compound be addressed?

  • Methodological Answer : Perform titration calorimetry (ITC) to quantify metal-binding constants (e.g., with Fe³⁺ or Zn²⁺). Compare results with spectroscopic techniques like UV-Vis (charge-transfer bands) and Electron Paramagnetic Resonance (EPR) for oxidation state analysis. Contradictions may arise from differences in ionic strength or competing ligands in buffer systems .

Experimental Design

Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps). Use automated synthesis platforms for consistent reagent dosing. Validate derivative purity via orthogonal methods (e.g., melting point, NMR, and elemental analysis). Document synthetic protocols in alignment with FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.